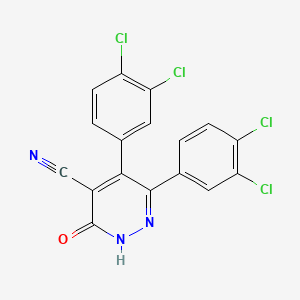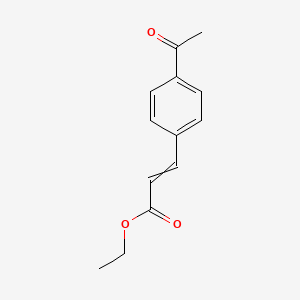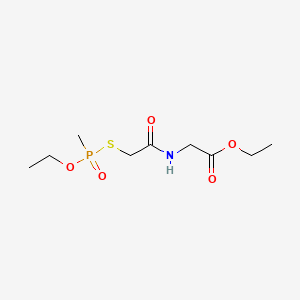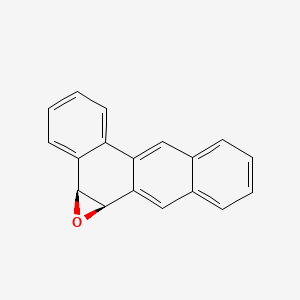
Phenol, 4-((3-amino-9-acridinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-((3-amino-9-acridinyl)amino)- is a chemical compound with the molecular formula C19H15N3O It is known for its unique structure, which includes an acridine moiety linked to a phenol group through an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((3-amino-9-acridinyl)amino)- typically involves the reaction of 3-amino-9-acridinecarboxaldehyde with 4-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-((3-amino-9-acridinyl)amino)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-((3-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4-((3-amino-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Phenol, 4-((3-amino-9-acridinyl)amino)- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can bind to proteins, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4-((3-amino-6-acridinyl)amino)
- Phenol, 4-((3-amino-7-acridinyl)amino)
- Phenol, 4-((3-amino-8-acridinyl)amino)
Uniqueness
Phenol, 4-((3-amino-9-acridinyl)amino)- is unique due to its specific acridine substitution pattern, which imparts distinct chemical and biological properties. This compound exhibits higher DNA intercalation efficiency and stronger binding affinity to proteins compared to its analogs, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
76015-20-8 |
|---|---|
Fórmula molecular |
C19H15N3O |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
4-[(3-aminoacridin-9-yl)amino]phenol |
InChI |
InChI=1S/C19H15N3O/c20-12-5-10-16-18(11-12)22-17-4-2-1-3-15(17)19(16)21-13-6-8-14(23)9-7-13/h1-11,23H,20H2,(H,21,22) |
Clave InChI |
KTKGDFGSVCTECN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
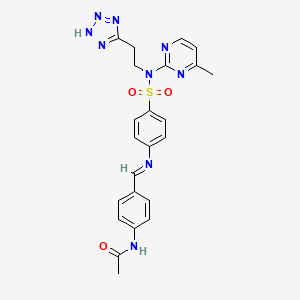
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)

![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
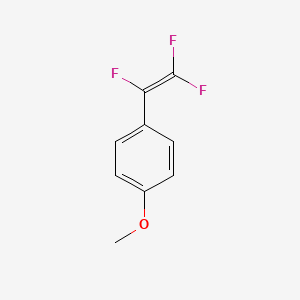
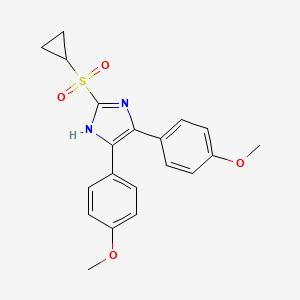
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
